1,2-benzisothiazol-3(2H)-one

Catalog No.
S583095
CAS No.
2634-33-5
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-benzisothiazol-3(2H)-one

CAS Number

2634-33-5

Product Name

1,2-benzisothiazol-3(2H)-one

IUPAC Name

1,2-benzothiazol-3-one

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)

InChI Key

DMSMPAJRVJJAGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NS2

Solubility

In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8
21.7 [ug/mL]

Synonyms

1,2-Benzisothiazol-3(2H)-one; 3-Hydroxy-1,2-benzisothiazole; Acticide BIT; Apizas AP-DS; BIT; Benzisothiazolone; Benzo[d]isothiazol-3(2H)-one; Benzocil; Bestcide 200K; Bioban BIT 20DPG; Canguard BIT; Canguard BIT 20DPG; Proxel BD; Topcide 600;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2

Biocidal Properties:

1.2-Benzisothiazol-3(2H)-one (BIT) is primarily studied and utilized in scientific research for its biocidal properties. It exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new disinfectants and preservatives. Studies have demonstrated its effectiveness against various microorganisms, including bacteria, fungi, and algae [].

Environmental Impact:

The environmental impact of BIT is another area of scientific investigation. Due to its widespread use in various products, its presence in the environment is a concern. Research focuses on understanding its persistence, degradation pathways, and potential ecological effects [].

Toxicological Studies:

Extensive toxicological studies are conducted on BIT to assess its safety profile. These studies investigate its potential for cytotoxicity, genotoxicity, and carcinogenicity []. Additionally, research explores sensitization potential, as BIT is a known skin sensitizer and can cause allergic reactions in some individuals [].

Other Research Areas:

Beyond the aforementioned applications, BIT finds use in various other scientific research areas:

  • Drug discovery: Studies explore its potential as a lead compound for the development of new drugs due to its diverse biological activities [].
  • Material science: Research investigates the use of BIT in the development of antimicrobial materials and coatings [].

1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazolinone, is an organic compound with the molecular formula C7H5NOS. It appears as a white solid and is structurally characterized by a fused benzene and thiazole ring system. The compound is part of the isothiazolinone family, which is known for its antimicrobial properties. Its CAS number is 2634-33-5, and it has a molecular weight of 151.19 g/mol .

Benzisothiazolinone is recognized for its broad-spectrum biocidal activity, making it a popular choice in various industrial applications, particularly as a preservative in water-based products. It is effective against bacteria and fungi, especially in alkaline environments .

The exact mechanism of BIT's antimicrobial activity is not fully understood, but it is believed to involve multiple pathways. It may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with essential cellular processes.

BIT can be irritating to the skin, eyes, and respiratory tract. Studies suggest it can also be a skin sensitizer, causing allergic reactions upon repeated exposure.

  • Acute Toxicity:
    • Oral LD50 (rat): >2000 mg/kg. (LD50 refers to the dose lethal to 50% of a test population).
  • Flammability: Combustible dust can pose an explosion hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling BIT, including gloves, safety glasses, and respiratory protection if needed.
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin, eyes, and clothing.
  • Follow recommended disposal procedures for waste containing BIT.
Due to its functional groups. It can undergo:

  • Hydroxylation: The hydroxylation of the benzene ring can occur, leading to the formation of phenolic compounds.
  • Conjugation: Benzisothiazolinone can form conjugates with glutathione and other nucleophiles, which may play a role in its detoxification pathways.
  • Amide Hydrolysis: The amide bond in benzisothiazolinone can be hydrolyzed under acidic or basic conditions, producing corresponding carboxylic acids and amines .

Benzisothiazolinone exhibits significant biological activity:

  • Antimicrobial Properties: It effectively inhibits the growth of various bacteria and fungi, making it suitable for use in preservatives for paints, adhesives, and cleaning products .
  • Sensitization Potential: Prolonged exposure can lead to allergic skin reactions due to its sensitizing properties. It has been classified as a skin sensitizer with potential eye irritation effects .
  • Environmental Impact: While it is biodegradable, concerns exist regarding its potential toxicity to aquatic organisms when released into water systems .

Benzisothiazolinone can be synthesized through several methods:

  • Cyclization Reactions: One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by cyclization under basic conditions.
  • Condensation Reactions: Another approach includes the condensation of 2-mercaptobenzamide with various electrophiles to form the desired compound.
  • Salt Formation: Benzisothiazolinone can also be converted into its salts by reacting with bases such as sodium hydroxide or potassium hydroxide .

Benzisothiazolinone finds extensive applications across various industries:

  • Preservatives: Widely used in water-based products such as paints, varnishes, adhesives, and cleaning agents to prevent microbial growth .
  • Biocides: Employed in agricultural products and industrial processes to control microbial contamination.
  • Plastics and Coatings: Incorporated into formulations for plastics and coatings to enhance durability against microbial degradation .

Studies on the interactions of benzisothiazolinone reveal important insights into its behavior in biological systems:

  • Toxicokinetics: Research indicates that benzisothiazolinone undergoes metabolic transformations involving hydroxylation and conjugation pathways that affect its toxicity profile.
  • Skin Sensitization Studies: Investigations have shown that exposure can lead to sensitization reactions; thus, careful handling is recommended in industrial applications .
  • Ecotoxicological Assessments: Evaluations have highlighted potential risks to aquatic life due to its biocidal properties when released into water bodies .

Benzisothiazolinone shares structural similarities with several other compounds within the isothiazolinone family. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
MethylisothiazolinoneC4H5NOSOften used alongside benzisothiazolinone; effective against bacteria and fungi.
OctylisothiazolinoneC11H15NOSExhibits similar antimicrobial properties but with different solubility characteristics.
2-MercaptobenzothiazoleC7H6N2SActs as a precursor for synthesizing benzisothiazolinone; has distinct thiol reactivity.

Benzisothiazolinone's uniqueness lies in its effective balance between antimicrobial efficacy and environmental safety, making it a preferred choice in many industrial applications compared to its counterparts .

Physical Description

Liquid
Solid

Color/Form

Off-white to yellowish solid
White to off-white fine, crystalline powder
Technical product (commercial) can be in the form of a solid paste that is off-white to brown in colo

XLogP3

1.3

Boiling Point

327.6 °C

Density

1.483 g/cu cm at 20 °C

LogP

log Kow = 0.76 at 30 °C and pH 7

Appearance

Powder

Melting Point

156.6 °C
157-158°C

UNII

HRA0F1A4R3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: 1,2-Benzisothiazolinone is an off-white to yellowish solid or a white to off-white fine, crystalline powder. It can also be an off-white to brown paste. It is moderately soluble in water. USE: 1,2-Benzisothiazolinone is used as a preservative and antimicrobial agent in industrial and consumer products such as cosmetics and paints. It is also an ingredient in some fungicides, microbiocides, disinfectants and pesticides. Benzisothiazolinone is used as a slimicide in the manufacture of powder-free polyvinyl gloves. It is a component of air fresheners, printer inks, household cleaners and laundry products. EXPOSURE: Workers can be exposed to 1,2-benzisothiazolinone from breathing in vapors and mists or by skin contact when producing or using this chemical. The general population may be exposed by breathing in vapors or mists and by dermal contact with consumer products such as cosmetics. If 1,2-benzisothiazolinone is released to air, it will be broken down slowly by reaction with other chemicals and light. 1,2-Benzisothiazolinone released to air will also be in the form of particles that eventually fall to the ground. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,2-Benzisothiazolinone is expected to move through soil. 1,2-Benzisothiazolinone is not expected to move into air from wet soils or water surfaces. 1,2-Benzisothiazolinone is expected to be broken down by microorganisms but this depends on the amount of the chemical. It may not build up in tissues of aquatic organisms. RISK: Skin irritation has been reported in humans following direct skin contact with industrial or consumer products containing 1,2-benzisothiazolinone. Allergic skin reactions have been reported in some individuals that use powder-free polyvinyl gloves containing 1,2-benzisothiazolinone. No other information about potential health effects in humans exposed to 1,2-benzisothiazolinone was located. Severe eye irritation was observed in laboratory animals with direct eye exposure. Decreased body weight, vomiting, damage to the lining of the stomach, and changes in blood chemistry were observed in laboratory animals exposed to a moderate oral doses of 1,2-benzisothiazolinone over time. No evidence of infertility, abortions or birth defects was observed in laboratory animals orally exposed to 1,2-benzisothiazolinone or during pregnancy. Slight delays in bone development were observed in offspring, but only at high doses that caused toxic effects in the pregnant animals (decreased body weight gain, labored breathing, stomach effects). The potential for 1,2-benzisothiazolinone to cause cancer has not been examined in laboratory animals. The potential for 1,2-benzisothiazolinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Disinfectants

Vapor Pressure

2.78X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2634-33-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Antimicrobial

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Synthetic dye and pigment manufacturing
1,2-Benzisothiazol-3(2H)-one: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-20

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